molecular formula C6H5F3N2O2S B6248519 2-(trifluoromethyl)pyridine-4-sulfonamide CAS No. 2408975-41-5

2-(trifluoromethyl)pyridine-4-sulfonamide

Cat. No. B6248519
CAS RN: 2408975-41-5
M. Wt: 226.2
InChI Key:
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Description

“2-(trifluoromethyl)pyridine-4-sulfonamide” is a compound that belongs to the class of trifluoromethylpyridine (TFMP) derivatives . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

TFMP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.18 . It is a powder at room temperature .

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The compound is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and using only non-sparking tools .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(trifluoromethyl)pyridine-4-sulfonamide can be achieved through a two-step process involving the synthesis of 2-(trifluoromethyl)pyridine-4-sulfonyl chloride followed by its reaction with an amine to form the sulfonamide.", "Starting Materials": [ "2-chloro-4-trifluoromethylpyridine", "Sulfur trioxide", "Thionyl chloride", "Amine (e.g. ammonia, methylamine, ethylamine)" ], "Reaction": [ "Step 1: Synthesis of 2-(trifluoromethyl)pyridine-4-sulfonyl chloride", "2-chloro-4-trifluoromethylpyridine is reacted with sulfur trioxide and thionyl chloride to form 2-(trifluoromethyl)pyridine-4-sulfonyl chloride.", "Step 2: Formation of 2-(trifluoromethyl)pyridine-4-sulfonamide", "2-(trifluoromethyl)pyridine-4-sulfonyl chloride is reacted with an amine (e.g. ammonia, methylamine, ethylamine) to form 2-(trifluoromethyl)pyridine-4-sulfonamide." ] }

CAS RN

2408975-41-5

Product Name

2-(trifluoromethyl)pyridine-4-sulfonamide

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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